molecular formula C15H18O3 B11754064 3'-Methoxyspiro[cyclohexane-1,1'-isochroman]-4-one

3'-Methoxyspiro[cyclohexane-1,1'-isochroman]-4-one

Cat. No.: B11754064
M. Wt: 246.30 g/mol
InChI Key: LPTJZPCTKBRWEI-UHFFFAOYSA-N
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Description

3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an isochroman ring through a spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable cyclohexanone derivative with an isochroman precursor under acidic or basic conditions to facilitate the cyclization process. The reaction conditions often include the use of catalysts such as Lewis acids or bases to promote the formation of the spiro linkage.

Industrial Production Methods

Industrial production of 3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Methoxyspiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione
  • 3-(1-Chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl dihydrogen phosphate

Uniqueness

3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

3-methoxyspiro[3,4-dihydroisochromene-1,4'-cyclohexane]-1'-one

InChI

InChI=1S/C15H18O3/c1-17-14-10-11-4-2-3-5-13(11)15(18-14)8-6-12(16)7-9-15/h2-5,14H,6-10H2,1H3

InChI Key

LPTJZPCTKBRWEI-UHFFFAOYSA-N

Canonical SMILES

COC1CC2=CC=CC=C2C3(O1)CCC(=O)CC3

Origin of Product

United States

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